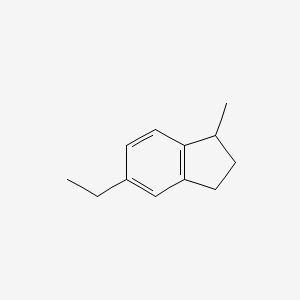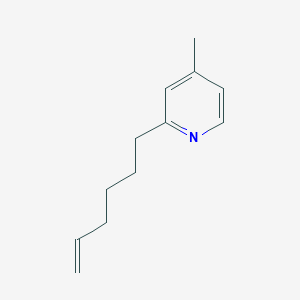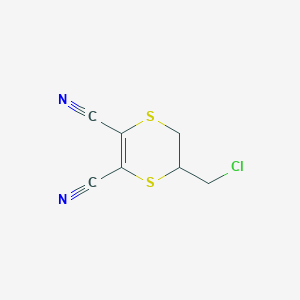
5-(Chloromethyl)-5,6-dihydro-1,4-dithiine-2,3-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Chloromethyl)-5,6-dihydro-1,4-dithiine-2,3-dicarbonitrile is an organic compound characterized by its unique structure, which includes a chloromethyl group and a dithiine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-5,6-dihydro-1,4-dithiine-2,3-dicarbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the chlorination of a precursor compound in the presence of a suitable catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processing, which allows for better control over reaction conditions and scalability. This method can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Chloromethyl)-5,6-dihydro-1,4-dithiine-2,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloromethyl group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile .
Wissenschaftliche Forschungsanwendungen
5-(Chloromethyl)-5,6-dihydro-1,4-dithiine-2,3-dicarbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 5-(Chloromethyl)-5,6-dihydro-1,4-dithiine-2,3-dicarbonitrile involves its interaction with specific molecular targets. The chloromethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or other proteins, influencing various biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Chloromethyl)furfural: Another compound with a chloromethyl group, used in similar applications.
2-Chloro-5-chloromethylthiazole: Shares structural similarities and undergoes similar chemical reactions
Uniqueness
5-(Chloromethyl)-5,6-dihydro-1,4-dithiine-2,3-dicarbonitrile is unique due to its dithiine ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .
Eigenschaften
CAS-Nummer |
64834-87-3 |
|---|---|
Molekularformel |
C7H5ClN2S2 |
Molekulargewicht |
216.7 g/mol |
IUPAC-Name |
2-(chloromethyl)-2,3-dihydro-1,4-dithiine-5,6-dicarbonitrile |
InChI |
InChI=1S/C7H5ClN2S2/c8-1-5-4-11-6(2-9)7(3-10)12-5/h5H,1,4H2 |
InChI-Schlüssel |
VRNKTPZDDYTBKK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(SC(=C(S1)C#N)C#N)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Octa-1,3-dien-1-yl)amino]ethan-1-ol](/img/structure/B14482228.png)
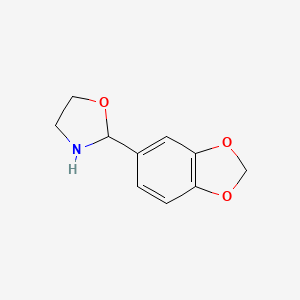
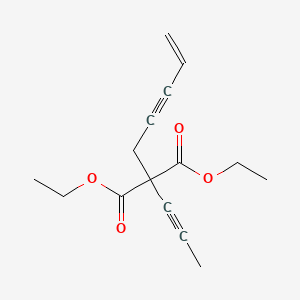
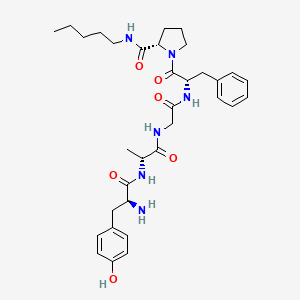
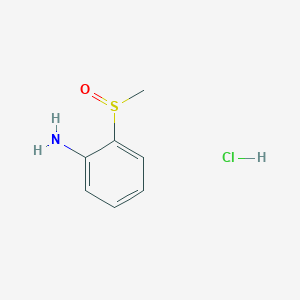

![10-Hydroxy-6H,7H-[1]benzopyrano[4,3-b][1]benzopyran-6,7-dione](/img/structure/B14482268.png)

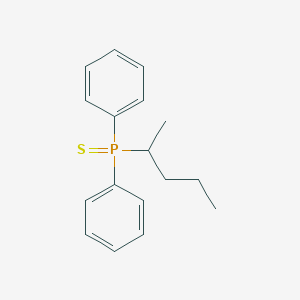
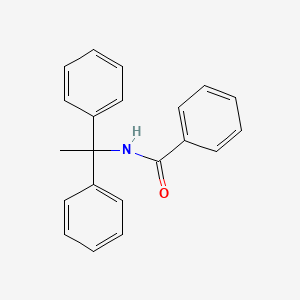
![Ethyl 4-chloro-2-methylthieno[2,3-b]pyridine-5-carboxylate](/img/structure/B14482309.png)

